2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
Description
The compound 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine features a 1,2,4-triazole core substituted at three positions:
- Position 3: A [(4-iodophenyl)methyl]sulfanyl group, introducing a bulky, electron-deficient aromatic system due to the iodine atom.
- Position 5: A methyl group, enhancing steric bulk and hydrophobicity.
This structure combines halogenated aromaticity, sulfur-based linkages, and a flexible amine side chain, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15IN4S |
|---|---|
Molecular Weight |
374.25 g/mol |
IUPAC Name |
2-[3-[(4-iodophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H15IN4S/c1-9-15-16-12(17(9)7-6-14)18-8-10-2-4-11(13)5-3-10/h2-5H,6-8,14H2,1H3 |
InChI Key |
RCWCFXDOPDCPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1CCN)SCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and iodophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Varied Aromatic Substituents
Compound A : 3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine ()
- Key Differences :
- A methoxyphenyl group replaces the iodophenyl, introducing electron-donating properties.
- The sulfanyl group is attached to a 2-methylbenzyl group instead of 4-iodobenzyl.
- Lacks the ethanamine side chain at position 3.
- Impact :
Compound B : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()
- Key Differences :
- Bromine replaces iodine at the para position of the phenyl ring.
- A phenyl group is present at position 5 instead of methyl.
- Features a secondary alcohol side chain rather than ethanamine.
- Impact: Lower molecular weight (Br vs.
Halogenated MBA Derivatives ()
The I-MBA series (e.g., 1-(4-iodophenyl)-ethan-1-amine) shares the ethanamine and iodophenyl motifs but lacks the triazole core.
- Key Differences :
- Absence of the triazole ring reduces planarity and rigidity.
- Simplified structure may limit coordination with metal ions or biomolecules.
- Impact :
Triazoles with Sulfanyl and Alkyl/Aryl Modifications
Compound C : 3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine ()
- Key Differences :
- Chlorine replaces iodine, reducing polarizability.
- The sulfanyl group is attached to isopropyl instead of 4-iodobenzyl.
- Impact :
Compound D : 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine ()
- Key Differences :
- Additional triazole ring at position 5 introduces conformational complexity.
- Benzylsulfanyl group lacks halogen substitution.
Data Tables
Table 1: Structural and Physical Property Comparison
*LogP values estimated using fragment-based methods.
Key Findings
Halogen Effects : The iodine atom in the target compound enhances polarizability and halogen bonding, distinguishing it from chloro- or bromo-analogs .
Side Chain Influence: The ethanamine group improves solubility in polar solvents compared to alcohols or non-amine derivatives .
Triazole Core Stability : The 1,2,4-triazole ring confers thermal and oxidative stability, critical for applications in materials science .
Biological Activity
The compound 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine belongs to the class of triazole-based compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 246.33 g/mol. The structure features a triazole ring substituted with a sulfanyl group and an iodophenyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Triazole derivatives are known for their antifungal properties. Studies have shown that compounds similar to 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exhibit significant activity against various fungal strains. For instance, a related triazole compound demonstrated effectiveness against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .
Anticancer Properties
Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study reported that triazole derivatives exhibited cytotoxicity against breast cancer cell lines by activating caspase pathways .
The mechanism by which 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its biological effects is thought to involve the inhibition of key enzymes or pathways. Triazoles often act as inhibitors of cytochrome P450 enzymes in fungi, thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity . Additionally, their ability to modulate signaling pathways involved in cell survival and apoptosis may contribute to their anticancer effects.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is crucial for its therapeutic application. Preliminary studies suggest that triazole compounds generally exhibit moderate oral bioavailability and are metabolized primarily in the liver. The presence of the iodophenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
